2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide
Overview
Description
2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide typically involves the reaction of 2-aminophenol with benzyl bromide to form the benzoxazole ringThe reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using automated reactors. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and advanced purification techniques are employed to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the oxazole ring.
Uniqueness
2-[(3-Benzyl-1,2-benzoxazol-6-yl)oxy]acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its benzyl group and acetamide functionality make it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c17-16(19)10-20-12-6-7-13-14(18-21-15(13)9-12)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJCVYWBLVCNFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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